An In-depth Technical Guide to 2,6-Dichloro-4-(trifluoromethyl)benzonitrile
An In-depth Technical Guide to 2,6-Dichloro-4-(trifluoromethyl)benzonitrile
Preliminary Note: Extensive searches for the specific CAS Registry Number for 2,6-Dichloro-4-(trifluoromethyl)benzonitrile did not yield a direct result. This suggests that this compound may be novel, not widely commercially available, or not yet assigned a CAS number. However, this guide provides a comprehensive overview of its anticipated properties, synthesis, and potential applications based on the well-documented chemistry of its structural analogs, such as 2,6-dichlorobenzonitrile and various trifluoromethylated benzonitriles.
Chemical Identity and Properties
Table 1: Predicted and Analogous Compound Properties
| Property | Predicted/Analogous Value | Source/Analog Compound |
| Molecular Formula | C₈H₂Cl₂F₃N | - |
| Molecular Weight | 242.01 g/mol | - |
| Melting Point | Likely a solid at room temperature. For comparison, 2,6-Dichlorobenzonitrile has a melting point of 142-147 °C.[1] | [1] |
| Boiling Point | Expected to be high due to its molecular weight and polarity. 2,6-Dichlorobenzonitrile has a boiling point of 270-275 °C.[1] | [1] |
| Solubility | Low in water. For comparison, the water solubility of 2,6-Dichlorobenzonitrile is 25 mg/L at 25°C.[1] Soluble in organic solvents like ethers, ketones, and halogenated hydrocarbons. | [1] |
| Appearance | Likely a white to off-white crystalline solid. | - |
Synthesis and Experimental Protocols
The synthesis of 2,6-Dichloro-4-(trifluoromethyl)benzonitrile is not explicitly described in the available literature. However, a plausible synthetic route can be devised based on established organic chemistry principles and documented syntheses of similar molecules, such as 2,6-dichloro-4-trifluoromethylaniline.[2][3]
A potential synthetic pathway could involve the Sandmeyer reaction starting from 2,6-dichloro-4-(trifluoromethyl)aniline.
Hypothetical Synthetic Workflow:
Caption: Hypothetical synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical):
Step 1: Diazotization of 2,6-Dichloro-4-(trifluoromethyl)aniline
-
Dissolve 2,6-dichloro-4-(trifluoromethyl)aniline in a suitable acidic medium, such as a mixture of hydrochloric acid and water, and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline solution while maintaining the temperature below 5 °C.
-
Stir the reaction mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer Reaction
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In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an appropriate solvent.
-
Slowly add the cold diazonium salt solution to the CuCN solution. Vigorous nitrogen gas evolution is expected.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to ensure the reaction goes to completion.
-
Monitor the reaction progress using a suitable chromatographic technique (e.g., TLC or GC).
Step 3: Work-up and Purification
-
Once the reaction is complete, cool the mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure 2,6-dichloro-4-(trifluoromethyl)benzonitrile.
Safety and Handling
Specific safety data for 2,6-dichloro-4-(trifluoromethyl)benzonitrile is unavailable. However, based on the hazards of related benzonitrile and trifluoromethyl compounds, the following precautions should be taken.
Table 2: General Safety Information
| Hazard Category | Precautionary Statements |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[4][5] |
| Skin Irritation | Causes skin irritation.[6] |
| Eye Irritation | Causes serious eye irritation.[6] |
| Respiratory Irritation | May cause respiratory irritation.[6] |
Handling Recommendations:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Wash hands thoroughly after handling.
Applications in Research and Drug Development
Benzonitrile derivatives are a significant class of compounds in medicinal chemistry, known to interact with various biological targets.[7] The incorporation of a trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[8][9][10]
The unique substitution pattern of 2,6-dichloro-4-(trifluoromethyl)benzonitrile makes it an interesting candidate for several therapeutic areas:
-
Enzyme Inhibition: The electron-withdrawing nature of the nitrile and trifluoromethyl groups could make this compound a potent inhibitor of various enzymes, such as kinases or proteases, which are often dysregulated in diseases like cancer.[7]
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Antiviral and Antimicrobial Agents: Benzonitrile derivatives have shown promise as antiviral and antimicrobial agents.[7]
-
Herbicide and Pesticide Development: Dichlorobenzonitrile itself is a known herbicide.[1][11] The addition of a trifluoromethyl group could modulate its activity and spectrum.
Signaling Pathway Interaction Diagram (Hypothetical):
Caption: Potential mechanism of action via kinase inhibition.
Conclusion
While specific data for 2,6-dichloro-4-(trifluoromethyl)benzonitrile is not publicly available, this technical guide provides a comprehensive overview based on the established chemistry of its constituent functional groups and related molecules. The unique combination of dichloro and trifluoromethyl substitutions on a benzonitrile core suggests a compound with significant potential in materials science and medicinal chemistry. Further research is warranted to synthesize this compound, characterize its properties, and explore its biological activities.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 9. jelsciences.com [jelsciences.com]
- 10. jelsciences.com [jelsciences.com]
- 11. Benzonitrile, 2,6-dichloro- [webbook.nist.gov]

